Cytotoxicity in HepG2 Liver Cancer Cells: Regelidine vs. Celastrol and Triptolide
In the HepG2 hepatocellular carcinoma cell line, Regelidine exhibits an IC50 of 42.53 μM . This potency is significantly lower than that of the potent comparator compounds celastrol (IC50 = 0.26 μM) and triptolide (IC50 = 0.105 μM) [1][2]. This quantitative difference demonstrates that Regelidine is a less potent, and therefore a more selective, tool for studying moderate cytotoxic effects in hepatic models, avoiding the immediate and potent apoptosis induced by other Tripterygium constituents.
| Evidence Dimension | Cytotoxicity (IC50) in HepG2 cells |
|---|---|
| Target Compound Data | 42.53 μM |
| Comparator Or Baseline | Celastrol (0.26 μM); Triptolide (0.105 μM) |
| Quantified Difference | Regelidine is >160-fold less potent than celastrol and >400-fold less potent than triptolide in this model. |
| Conditions | HepG2 hepatocellular carcinoma cell line (in vitro cytotoxicity assay) |
Why This Matters
This data defines a specific potency window for Regelidine, allowing researchers to select it when a strong cytotoxic response is not desired or when studying pathways sensitive to moderate inhibition.
- [1] Design, synthesis and antitumor evaluation of novel celastrol derivatives. ScienceDirect. 2019. View Source
- [2] In vitro versus in vivo effects of triptolide: the role of transcriptional inhibition. Periodicos CAPES. View Source
